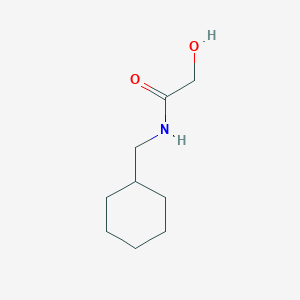
N-(cyclohexylmethyl)-2-hydroxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclohexylmethyl)-2-hydroxyacetamide is a chemical compound that is structurally characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom of an acetamide moiety, with a hydroxyl group on the acetyl carbon. While the specific compound N-(cyclohexylmethyl)-2-hydroxyacetamide is not directly mentioned in the provided papers, related compounds with similar structural features have been synthesized and studied for various applications, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with the acetylation of amines, followed by further functional group transformations. For instance, the synthesis of N-hydroxyacetaminophen involves the reduction of potassium p-nitrophenyl sulfate to a hydroxylamine, followed by acetylation and treatment with sulfatase . Similarly, the synthesis of various hydroxyacetamides has been achieved through reactions such as ammonolysis of ethyl esters, dehydration of amine salts, or reaction of amines with lactides . These methods could potentially be adapted for the synthesis of N-(cyclohexylmethyl)-2-hydroxyacetamide.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(cyclohexylmethyl)-2-hydroxyacetamide often features cyclohexyl groups in a chair conformation, with planar amide N and C atoms. The crystal packing can be stabilized by intermolecular hydrogen bonds and aromatic π-π stacking interactions, as seen in the structure of N,N-dicyclohexyl-2-(5,7-dichloro-8-quinolyloxy)acetamide . These structural characteristics are important for understanding the physical properties and reactivity of the compound.
Chemical Reactions Analysis
Hydroxyacetamides can participate in various chemical reactions due to their functional groups. For example, the hydroxyl group can be involved in esterification or etherification reactions, while the amide group can undergo reactions such as acylation or nucleophilic substitution. The presence of a cyclohexylmethyl group could influence the reactivity by steric effects or through conformational preferences .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydroxyacetamides are influenced by their molecular structure. The presence of hydrogen-bond donors and acceptors, such as the hydroxyl and amide groups, can lead to specific intermolecular interactions that affect properties like solubility, melting point, and crystal formation . The stability of these compounds can vary with pH and temperature, as seen with N-hydroxyacetaminophen, which is moderately unstable under physiological conditions . The cyclohexylmethyl group may also impact the lipophilicity and overall molecular conformation, which are relevant for biological activity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization :
- Hydroxyacetamides, including N-(cyclohexylmethyl)-2-hydroxyacetamide, have been synthesized for potential applications as anticonvulsant agents. Their synthesis and characterization using spectroscopic methods have been a significant area of study (Luis S. Zamudio Rivera, Lourdes Carrillo, & Teresa Mancilla, 2000).
Crystal Structure Analysis :
- The crystal structure of N-phenyl-2-hydroxyacetamide, a compound similar to N-(cyclohexylmethyl)-2-hydroxyacetamide, has been analyzed, revealing insights into its molecular arrangement and potential for various applications (G. Perpétuo & J. Janczak, 2009).
Chemoselective Acetylation in Drug Synthesis :
- N-(2-Hydroxyphenyl)acetamide, a related compound, is used as an intermediate in the natural synthesis of antimalarial drugs. Its synthesis through chemoselective acetylation highlights the role of hydroxyacetamides in pharmaceutical manufacturing (Deepali B Magadum & G. Yadav, 2018).
Electrochemical Synthesis :
- The electrochemical synthesis of 2-hydroxyacetamide derivatives, including those containing a γ-lactone ring, has been explored. This method offers a sustainable and catalyst-free approach to synthesizing hydroxyacetamides (Abbas Maleki, D. Nematollahi, F. Rasouli, & A. Zeinodini-Meimand, 2016).
Role in Nuclear Waste Management :
- N,N-dialkyl-2-hydroxyacetamides have been studied for the separation of trivalent actinides from high-level liquid waste, showcasing their potential in nuclear waste management and environmental remediation (T. Prathibha, R. Kumaresan, B. Selvan, K. Venkatesan, M. Antony, & P. Vasudeva Rao, 2016).
Radiolytic Stability Assessment :
- The radiation stability of N,N-di-alkyl-2-hydroxyacetamide derivatives was assessed, which is crucial for their application in environments exposed to gamma irradiation, such as in nuclear technology (T. Prathibha, B. Selvan, K. Venkatesan, S. Rajeswari, & M. Antony, 2017).
Wirkmechanismus
Target of Action
N-(cyclohexylmethyl)-2-hydroxyacetamide, also known as 6-O-Cyclohexylmethyl Guanine , primarily targets Cyclin-A2 and Cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation, particularly in the transition from the G1 phase to the S phase .
Mode of Action
It is classified as a novel stimulant and substituted cathinone . Substituted cathinones are modified based on the structure of cathinone, an alkaloid found in the Khat plant . These compounds have been reported to cause psychoactive effects similar to amphetamines .
Biochemical Pathways
As a substituted cathinone, it is likely to influence the monoaminergic system, particularly the dopamine, norepinephrine, and serotonin pathways . These pathways are involved in mood regulation, reward processing, and motor control.
Pharmacokinetics
It is known that substituted cathinones generally have a rapid onset and short duration of action . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound remain to be elucidated.
Result of Action
The molecular and cellular effects of N-(cyclohexylmethyl)-2-hydroxyacetamide’s action are largely unknown. As a substituted cathinone, it is likely to increase the release and inhibit the reuptake of monoamines, leading to an accumulation of these neurotransmitters in the synaptic cleft . This can result in increased neuronal activity and stimulation.
Eigenschaften
IUPAC Name |
N-(cyclohexylmethyl)-2-hydroxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-7-9(12)10-6-8-4-2-1-3-5-8/h8,11H,1-7H2,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKHUUUHMBYWQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-2-hydroxyacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3-methylphenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide](/img/structure/B3002851.png)
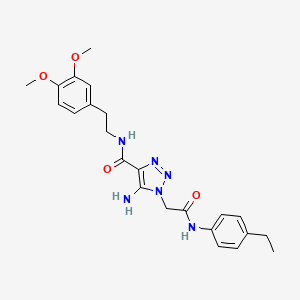
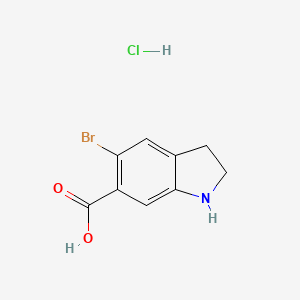
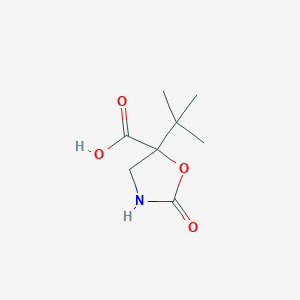

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylbenzyl)acetamide](/img/structure/B3002861.png)


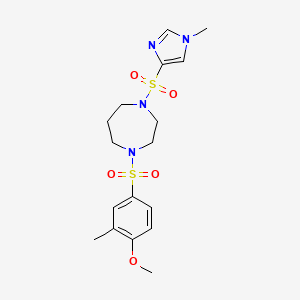

![3,3-Dimethyl-5-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)oxycyclohexan-1-amine](/img/structure/B3002869.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide](/img/structure/B3002871.png)
![3-(3-Methoxyphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B3002873.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-iodophenyl)-4H-pyran-3-carboxylate](/img/structure/B3002874.png)